3,5-Difluoro-4-(oxazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(oxazol-5-yl)phenol is a chemical compound with the molecular formula C9H5F2NO2 . It is used as a building block in research . A similar compound, 3-isopropyl-6-[4-(2,5-difluoro-phenyl)-oxazol-5-yl]-[1,2,4]triazolo-[4,3-a]pyridine, is known to be a potent inhibitor of MAP kinases, and is useful in the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-(oxazol-5-yl)phenol can be analyzed using various spectroscopic techniques. For instance, the IR spectrum, 1H NMR, 13C NMR, and 19F NMR can provide valuable information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluoro-4-(oxazol-5-yl)phenol, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Scientific Research Applications
Biological Activities of Oxazole Derivatives
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Fluorinated Oxazoles
Fluorinated oxazoles, such as 3,5-Difluoro-4-(oxazol-5-yl)phenol, have unique chemical properties and applications . The methods for preparation of oxazoles and benzoxazoles may be subdivided into two synthetic approaches: Incorporation of fluorine atom or fluoroalkyl groups, and synthesis from fluorine-containing acyclic fragments .
Inhibitor of MAP Kinases
3,5-Difluoro-4-(oxazol-5-yl)phenol is a potent inhibitor of MAP kinases, preferably p38 kinase (MAPK14/CSBP/RK kinase) . It is useful in the treatment of inflammation, osteoarthritis, rheumatoid arthritis, cancer, reperfusion or ischemia in stroke or heart attack, autoimmune diseases, and other disorders .
Cytotoxic Activity
The compound 2-[1-(4-methoxyphenyl)-9H-β-carbolin-3-yl]-4-(benzylidene)-4H-oxazol-5-one was the most active derivative, exhibiting a potent cytotoxic activity against glioma (U251), prostate (PC-3), and ovarian (OVCAR-03) cancer cell lines .
Commercial Availability
Mechanism of Action
Target of Action
A structurally similar compound, 3-isopropyl-6-[4-(2,5-difluoro-phenyl)-oxazol-5-yl]-[1,2,4]triazolo-[4,3-a]pyridine, is known to be a potent inhibitor of map kinases, preferably p38 kinase .
Mode of Action
Based on the action of the structurally similar compound mentioned above, it can be inferred that it might interact with its target kinase by binding to the atp-binding pocket, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of MAP kinases, such as p38 kinase, can affect several biochemical pathways. These kinases play a crucial role in cellular responses to cytokines and stress, and their inhibition can impact inflammatory responses, cell differentiation, and apoptosis .
Result of Action
The inhibition of map kinases can lead to reduced inflammation and modulation of cell differentiation and apoptosis .
properties
IUPAC Name |
3,5-difluoro-4-(1,3-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-6-1-5(13)2-7(11)9(6)8-3-12-4-14-8/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTVYTAINPEMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(oxazol-5-yl)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.